Adaprolol maleate

Vue d'ensemble

Description

Il est principalement développé pour le traitement du glaucome, une affection caractérisée par une augmentation de la pression intraoculaire qui peut entraîner des dommages au nerf optique et une perte de vision . Le composé est conçu pour minimiser l'activité systémique par inactivation rapide en un métabolite inactif, ce qui en fait un "médicament mou" .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'adaprolol maléate implique l'estérification du 2-(1-adamantyl)éthyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phényl]acétate avec l'acide maléique. La réaction se produit généralement dans des conditions douces, avec l'utilisation d'un solvant approprié tel que le dichlorométhane et un catalyseur comme l'acide sulfurique .

Méthodes de production industrielle : La production industrielle de l'adaprolol maléate suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés. Le composé est souvent produit sous forme de poudre et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'adaprolol maléate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'adaprolol maléate en ses formes réduites.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux sites des récepteurs bêta-adrénergiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et divers nucléophiles sont utilisés.

Principaux produits formés :

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation d'analogues réduits.

Substitution : Formation de dérivés substitués aux sites des récepteurs bêta-adrénergiques.

4. Applications de la recherche scientifique

L'adaprolol maléate a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études d'antagonistes bêta-adrénergiques.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire.

Médecine : Principalement utilisé dans le traitement du glaucome.

Industrie : Utilisé dans le développement de médicaments et de formulations ophtalmiques.

5. Mécanisme d'action

L'adaprolol maléate exerce ses effets en antagonisant les récepteurs bêta-adrénergiques. Cette action entraîne une diminution de la pression intraoculaire en réduisant la production d'humeur aqueuse dans l'œil. Le composé cible spécifiquement les récepteurs bêta-adrénergiques, bloquant la liaison des catécholamines endogènes comme l'adrénaline et la noradrénaline . Ce blocage entraîne une diminution du rythme cardiaque et de la pression artérielle, contribuant à ses effets thérapeutiques dans le glaucome et les applications cardiovasculaires potentielles .

Composés similaires :

Timolol : Un autre antagoniste bêta-adrénergique utilisé dans le traitement du glaucome.

Bétaxolol : Un antagoniste bêta-1 adrénergique sélectif utilisé pour des indications similaires.

Cartéolol : Un antagoniste bêta-adrénergique non sélectif ayant une activité sympathomimétique intrinsèque.

Comparaison :

Adaprolol maléate vs. Timolol : Les deux sont utilisés pour le glaucome, mais l'adaprolol maléate est conçu pour minimiser les effets secondaires systémiques grâce à une inactivation rapide.

Adaprolol maléate vs. Bétaxolol : Le bétaxolol est sélectif pour les récepteurs bêta-1, tandis que l'adaprolol maléate est non sélectif.

Adaprolol maléate vs. Cartéolol : Le carteolol a une activité sympathomimétique intrinsèque, que l'adaprolol maléate ne possède pas, ce qui le rend potentiellement plus adapté aux patients présentant des conditions cardiovasculaires spécifiques.

L'adaprolol maléate se distingue par sa conception en tant que médicament mou, qui vise à réduire les effets secondaires systémiques tout en maintenant l'efficacité thérapeutique .

Applications De Recherche Scientifique

Cardiovascular Applications

Adaprolol maleate has demonstrated significant electrophysiological effects, making it a candidate for treating various cardiac conditions.

Electrophysiological Effects

- Mechanism of Action : Adaprolol primarily acts as a beta-blocker, affecting the sinus node and prolonging the basic sinus cycle length. It also impacts intrinsic automaticity, reflected in prolonged corrected sinus node recovery time and sinuatrial conduction time .

- Clinical Implications : The drug has shown promise in managing supraventricular and ventricular tachyarrhythmias, as well as ectopic beats. Its rapid onset (within seconds) and prolonged duration of action (up to 3 hours) make it a potent option compared to other beta-blockers .

Case Studies

- In studies involving anesthetized dogs, this compound was administered via intravenous bolus, demonstrating marked improvements in electrophysiological parameters . These findings suggest its potential utility in clinical settings for arrhythmia management.

Ophthalmic Applications

This compound is being developed primarily for the treatment of glaucoma due to its ocular hypotensive effects.

Ocular Hypotensive Effects

- Soft Drug Design : Adaprolol is designed as a "soft drug," which minimizes systemic activity by converting to an inactive metabolite upon administration. This characteristic is crucial for reducing side effects when used in ophthalmic formulations .

- Efficacy : Research indicates that adaprolol effectively lowers intraocular pressure without significant systemic beta-blocking effects when applied topically . Studies have shown that the drug's ocular hypotensive effects are not stereoselective, meaning both enantiomers can be effective .

Clinical Trials

- This compound has progressed to Phase 2 clinical trials for glaucoma treatment, emphasizing its potential as a targeted therapy with minimal systemic impact .

Comparative Data Table

| Application Area | Mechanism of Action | Clinical Status | Key Findings |

|---|---|---|---|

| Cardiovascular | Beta-adrenergic receptor blockade | Preclinical | Effective for tachyarrhythmias; rapid onset |

| Ophthalmic | Ocular hypotensive agent | Phase 2 | Reduces intraocular pressure; soft drug design |

Future Directions and Research Needs

Further research is necessary to fully understand the long-term effects and optimal dosing strategies for this compound in both cardiovascular and ophthalmic applications. Additionally, exploring its use in combination therapies could enhance its therapeutic efficacy.

Mécanisme D'action

Adaprolol maleate exerts its effects by antagonizing beta-adrenergic receptors. This action leads to a decrease in intraocular pressure by reducing the production of aqueous humor in the eye. The compound specifically targets beta-adrenergic receptors, blocking the binding of endogenous catecholamines like epinephrine and norepinephrine . This blockade results in decreased heart rate and blood pressure, contributing to its therapeutic effects in glaucoma and potential cardiovascular applications .

Comparaison Avec Des Composés Similaires

Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma.

Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.

Carteolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.

Comparison:

Adaprolol Maleate vs. Timolol: Both are used for glaucoma, but this compound is designed to minimize systemic side effects through rapid inactivation.

This compound vs. Betaxolol: Betaxolol is selective for beta-1 receptors, while this compound is non-selective.

This compound vs. Carteolol: Carteolol has intrinsic sympathomimetic activity, which this compound lacks, making it potentially more suitable for patients with specific cardiovascular conditions.

This compound stands out due to its design as a soft drug, which aims to reduce systemic side effects while maintaining therapeutic efficacy .

Activité Biologique

Adaprolol maleate is an emerging beta-adrenergic antagonist primarily developed for treating glaucoma and managing various cardiac conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and is classified as a small molecule drug.

- Mechanism of Action : It functions primarily as a beta-adrenergic receptor blocker, targeting β-adrenoceptors to exert its therapeutic effects.

Cardiac Electrophysiological Effects

This compound exhibits significant electrophysiological effects on cardiac tissues. Key findings from studies include:

- Sinus Node Activity : It prolongs the basic sinus cycle length, indicating enhanced control over heart rhythm.

- Automaticity : The drug increases intrinsic automaticity, evidenced by prolonged corrected sinus node recovery time and sinuatrial conduction time.

- Refractory Period : Adaprolol significantly extends the effective refractory period of the His-Purkinje system and ventricular tissues, which is crucial for managing tachyarrhythmias .

Ocular Effects

This compound has been investigated for its ocular hypotensive properties, making it a candidate for glaucoma treatment. Its design minimizes systemic absorption and side effects while effectively lowering intraocular pressure (IOP):

- Soft Drug Design : The compound is engineered to convert into an inactive metabolite rapidly, reducing systemic beta-blocking activity when administered ophthalmically .

- Efficacy in Glaucoma : Studies have shown that adaprolol can achieve significant reductions in IOP without the adverse systemic effects commonly associated with other beta-blockers.

Comparative Analysis with Other Beta-Blockers

| Feature | This compound | Timolol | Betaxolol | Carteolol |

|---|---|---|---|---|

| Selectivity | Non-selective | Non-selective | Selective (β1) | Non-selective |

| Systemic Activity | Minimal | Moderate | Moderate | Moderate |

| Ocular Hypotensive Effect | Strong | Strong | Moderate | Moderate |

| Use in Glaucoma | Yes | Yes | Yes | Yes |

Clinical Trials

- Cardiac Effects Study : A study involving anesthetized dogs demonstrated that adaprolol's onset of action is rapid (within seconds), with effects lasting up to three hours. This study highlighted its potential utility in treating supraventricular and ventricular tachyarrhythmias .

- Ocular Administration Study : Clinical trials assessing the efficacy of this compound in lowering IOP showed promising results, with participants experiencing significant reductions without systemic side effects. This aligns with its intended design as a soft drug .

Propriétés

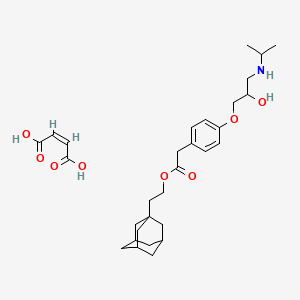

IUPAC Name |

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBILLRFBZTUIX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121009-31-2 | |

| Record name | Adaprolol maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAPROLOL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.